5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Overview
Description
Isomer of Aprepitant
Scientific Research Applications
Synthesis and Chemical Properties
- A convergent approach to synthesize enantiomerically pure 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one, an antagonist of the human neurokinin-1 receptor, was described by Elati et al. (2007) (Elati et al., 2007). The synthesis starts from p-fluorobenzaldehyde and uses a diastereomeric salt resolution technique.
Pharmacological Aspects
- Harrison et al. (2001) reported on a water-soluble, orally active neurokinin-1 receptor antagonist with relevance in clinical efficacy against emesis and depression (Harrison et al., 2001).
Enantiomeric Separation and Analysis
- Bereznitski et al. (2002) achieved the separation of enantiomers of this compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, providing insights into enantiomeric recognition and interaction energies (Bereznitski et al., 2002).
Antimicrobial Properties
- Bektaş et al. (2007) explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds related to the chemical , showing potential against various microorganisms (Bektaş et al., 2007).
Brain Penetration and Receptor Antagonism
- Jiang et al. (2009) discussed a brain-penetrant, hydroisoindoline-based neurokinin-1 receptor antagonist related to this compound, highlighting its potency and minimal drug-drug interaction profile (Jiang et al., 2009).
Synthesis of Key Intermediates
- Fuli Zhang (2012) detailed the synthesis of a key intermediate of aprepitant, related to this compound, from 4-methoxybenzaldehyde (Zhang Fuli, 2012).
Aldose Reductase Enzyme Inhibition
- Özdemir et al. (2021) synthesized benzenesulfonates derivatives related to this compound and evaluated their inhibition effects on the aldose reductase enzyme, showing potential anti-diabetic properties (Özdemir et al., 2021).
Neurokinin Receptor Studies
- Duffy et al. (2002) correlated neurokinin receptor occupancy in gerbil striatum with the behavioral effects of NK1 antagonists, including compounds structurally similar to the chemical (Duffy et al., 2002).
Analytical Techniques
- Constanzer et al. (2004) developed high-performance liquid chromatography methods with atmospheric pressure chemical ionization mass spectrometric detection for determining this compound in human plasma (Constanzer et al., 2004).
Mechanism of Action
Target of Action
The primary targets of (1R,2S,3R)-Aprepitant are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .
Mode of Action
The mode of action of (1R,2S,3R)-Aprepitant involves its interaction with its targets. This interaction leads to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that the compound can influence several pathways, leading to downstream effects that contribute to its overall action .
Result of Action
The molecular and cellular effects of (1R,2S,3R)-Aprepitant’s action are complex and depend on its interaction with its targets and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R,2S,3R)-Aprepitant. These factors can include the physiological conditions within the cell, the presence of other molecules, and the physical and chemical properties of the environment .
Properties
IUPAC Name |
3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-BYYRLHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944781 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221350-96-5 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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